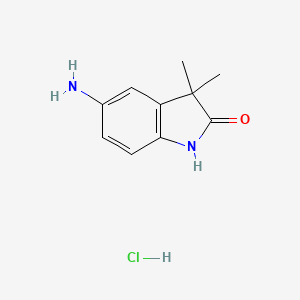
5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the reaction of 2-indolone with nitric acid in the presence of sulfuric acid to form 5-nitroindolone. This intermediate is then reduced using palladium on carbon (Pd/C) in the presence of hydrogen to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole: An oxidation product of indole with similar chemical properties.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness
5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position and the dimethyl groups at the 3-position differentiate it from other indole derivatives, making it a valuable compound for various applications .
生物活性
5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS Number: 31523-05-4) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₀H₁₃ClN₂O, with a molecular weight of 176.21 g/mol. Its structure includes an indole nucleus which is significant in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 176.21 g/mol |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| CAS Number | 31523-05-4 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, influencing multiple biological processes such as:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Antiviral Properties : Some studies suggest that it may inhibit viral replication.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against several cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| Caco-2 | 39.8 | Significant cytotoxicity observed |
| A549 | Not effective | No significant cytotoxicity observed |
The mechanism underlying this activity involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory conditions.
Antiviral Properties
Research indicates that this compound may exhibit antiviral effects by interfering with viral replication mechanisms. Further investigation is required to elucidate the specific pathways involved.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of various indole derivatives, including this compound. The study found that this compound exhibited significant anticancer activity against Caco-2 cells with an IC50 value indicating potent cytotoxicity .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound. It was shown to inhibit NF-kB signaling pathways in macrophages, leading to decreased levels of TNF-alpha and IL-6 production .
特性
IUPAC Name |
5-amino-3,3-dimethyl-1H-indol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13;/h3-5H,11H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQTUAMOCGLCMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)NC1=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














